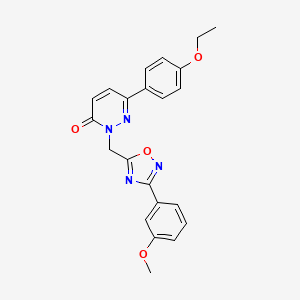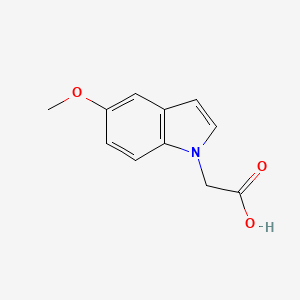
(5-methoxy-1H-indol-1-yl)acetic acid
Overview
Description
“(5-methoxy-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 885524-81-2 . It has a molecular weight of 205.21 . The compound is also known by its IUPAC Name as (5-methoxy-1H-indol-1-yl)acetic acid .
Molecular Structure Analysis
The InChI Code for “(5-methoxy-1H-indol-1-yl)acetic acid” is 1S/C11H11NO3/c1-15-9-2-3-10-8(6-9)4-5-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(5-methoxy-1H-indol-1-yl)acetic acid” is soluble in acetone, ethanol, ether, and castor oil. It is also soluble in chloroform but is insoluble in water . It decomposes in the presence of strong alkali but remains stable in neutral or slightly acidic media .Scientific Research Applications
Antiviral Activity
Indole derivatives, including “(5-methoxy-1H-indol-1-yl)acetic acid”, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Properties
Indole derivatives are known to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . This suggests that “(5-methoxy-1H-indol-1-yl)acetic acid” could potentially be used in cancer treatment.
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity . For example, indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .
Antioxidant Activity
“(5-methoxy-1H-indol-1-yl)acetic acid” and its derivatives have been synthesized and screened for their antioxidant activities . The antioxidant activity was evaluated using a stable free radical, 2,2–diphenyl‐1‐picrylhydrazyl (DPPH) assay, and Inhibition of microsomal (LPO) assay .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that “(5-methoxy-1H-indol-1-yl)acetic acid” could potentially be used in the treatment of various microbial infections.
Antitubercular Activity
Indole derivatives have shown antitubercular activity . For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that “(5-methoxy-1H-indol-1-yl)acetic acid” could potentially be used in the treatment of diabetes.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include (5-methoxy-1h-indol-1-yl)acetic acid, have been found to bind with high affinity to multiple receptors . This suggests that (5-methoxy-1H-indol-1-yl)acetic acid may interact with various targets in the body.
Mode of Action
Indole derivatives are known to interact with their targets and cause various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses . It is possible that (5-methoxy-1H-indol-1-yl)acetic acid may interact with its targets in a similar manner, leading to various biological effects.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (5-methoxy-1H-indol-1-yl)acetic acid may affect multiple biochemical pathways and have downstream effects on various biological processes.
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability
Result of Action
One study has shown that an indole derivative exhibited the capability to decrease lipid peroxidation and scavenge superoxide radicals . This suggests that (5-methoxy-1H-indol-1-yl)acetic acid may have similar antioxidant effects at the molecular and cellular levels.
properties
IUPAC Name |
2-(5-methoxyindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-9-2-3-10-8(6-9)4-5-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNOCRQLZYVEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methoxy-1H-indol-1-yl)acetic acid | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

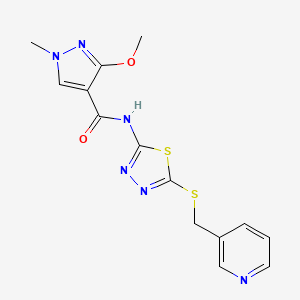
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2579930.png)
![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B2579931.png)
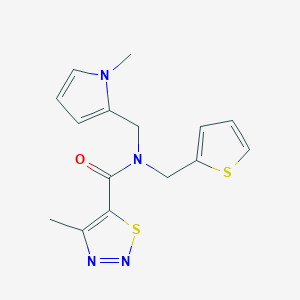
![1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2579934.png)

![2-(4-Chlorophenoxy)-2-methyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2579937.png)
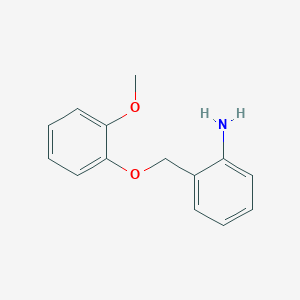
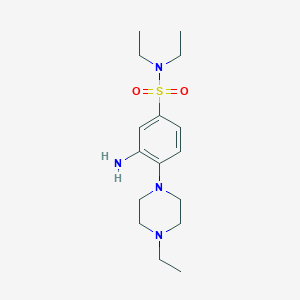
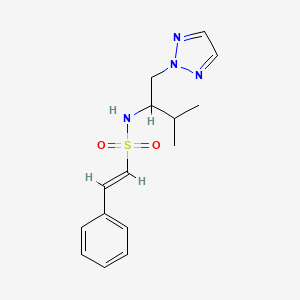
![(E)-4-(Dimethylamino)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2579945.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2579946.png)
![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B2579948.png)
